molecular formula C8H7N3OS B1526244 Thieno[3,2-c]pyridine-6-carbohydrazide CAS No. 1239735-00-2

Thieno[3,2-c]pyridine-6-carbohydrazide

Cat. No.: B1526244
CAS No.: 1239735-00-2
M. Wt: 193.23 g/mol
InChI Key: ALLFEIWQABAIMY-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-6-carbohydrazide is a heterocyclic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and oxygen atoms

Synthetic Routes and Reaction Conditions:

  • Gewald Synthesis: One common method for synthesizing this compound involves the Gewald synthesis of thiophene and fused thiophene. This method typically uses a mixture of diphenyl pyrazolone, cyanoacetic acid hydrazide, and elemental sulfur in DMF (dimethylformamide) containing a catalytic amount of piperidine. The reaction mixture is refluxed to yield the desired compound.

  • Industrial Production Methods: The industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. This often requires advanced chemical engineering techniques and equipment.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed:

  • Oxidation: Various oxidized derivatives of this compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Thieno[3,2-c]pyridine-6-carbohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of materials with specific chemical and physical properties.

Comparison with Similar Compounds

  • Thieno[3,2-c]pyridine-6-carboxylic acid

  • Thieno[3,2-c]pyridine-6-carbonitrile

  • Thieno[3,2-c]pyrazole-6-carbohydrazide

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Properties

IUPAC Name

thieno[3,2-c]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLFEIWQABAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=NC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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